molecular formula C23H21ClN2O3 B13761709 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate CAS No. 73758-51-7

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate

Cat. No.: B13761709
CAS No.: 73758-51-7
M. Wt: 408.9 g/mol
InChI Key: DULWHCIJMLNJQY-UHFFFAOYSA-N
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Description

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is an acridine derivative characterized by a 9-acridinylamino group attached to a para-substituted phenoxybutyric acid backbone. The dihydrate form enhances its solubility and stability in aqueous environments compared to its anhydrous counterpart.

Properties

CAS No.

73758-51-7

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

2-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride

InChI

InChI=1S/C23H20N2O3.ClH/c1-2-21(23(26)27)28-16-13-11-15(12-14-16)24-22-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)22;/h3-14,21H,2H2,1H3,(H,24,25)(H,26,27);1H

InChI Key

DULWHCIJMLNJQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate typically involves a multi-step process. One common method starts with the preparation of 9-acridinylamine, which is then reacted with p-hydroxyphenylbutyric acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity:
Research has indicated that compounds containing the acridine structure often exhibit anticancer properties. The acridine moiety is known to intercalate DNA, disrupting replication and transcription processes in cancer cells. Studies on similar compounds have shown that they can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications for 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate in oncology .

Mechanism of Action:
The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound may prevent cancer cells from proliferating effectively. Additionally, its ability to enhance the solubility of other therapeutic agents could improve the efficacy of combination therapies in cancer treatment.

Biochemical Research

Enzyme Inhibition Studies:
Due to its structural characteristics, this compound has been evaluated for its potential as an enzyme inhibitor. Inhibitors of specific enzymes can be pivotal in metabolic studies and drug development. For example, studies have focused on its interaction with cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes .

Metabolic Profiling:
Recent investigations have utilized this compound in metabolic profiling studies to understand how it affects metabolic pathways in model organisms. Such studies are essential for elucidating the pharmacokinetics and pharmacodynamics of new drugs .

Cosmetic Formulations

Skin Bioavailability:
The compound's properties make it a candidate for use in cosmetic formulations aimed at improving skin health. Its ability to penetrate skin layers effectively could enhance the delivery of active ingredients in topical applications. Research has shown that formulations incorporating such compounds can improve hydration and overall skin texture .

Stability and Efficacy Testing:
In cosmetic science, the stability of formulations is crucial. Studies have demonstrated that incorporating 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate can enhance the stability of emulsions and creams by acting as a stabilizing agent due to its unique molecular interactions with other formulation components .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; intercalation with DNA observed
Enzyme InteractionInhibits cytochrome P450 enzymes affecting drug metabolism
Cosmetic FormulationImproves bioavailability and stability of topical formulations

Mechanism of Action

The mechanism by which 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate exerts its effects is primarily through its interaction with DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Acridine Derivatives

Acridine-based compounds share a planar heterocyclic core that facilitates DNA binding. Key comparisons include:

Compound Name Structural Features Unique Properties Biological Activity
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate - Para-substituted phenoxybutyric acid
- 9-Acridinylamino group
- Dihydrate form
Enhanced solubility and stability due to hydration
- Dual functionality (acridine + carboxylic acid)
DNA intercalation, antitumor activity, antimicrobial potential
3-(9-Acridinylamino)benzoic acid - Meta-substituted benzoic acid
- 9-Acridinylamino group
Higher solubility in polar solvents due to carboxylic acid
- Meta substitution limits DNA binding efficiency
Moderate enzyme inhibition, studied for anticancer applications
9-Aminoacridine - Unsubstituted acridine core
- Primary amine at position 9
Strong DNA binding but poor solubility
- Limited bioavailability
Antiseptic properties, historical use in wound care
2-(9-Acridinylamino)benzoic acid - Ortho-substituted benzoic acid
- 9-Acridinylamino group
Reduced steric hindrance compared to para/meta analogs
- Acidic pH stability
Photodynamic therapy applications

Key Insights :

  • The para-substitution in the target compound optimizes spatial orientation for DNA intercalation compared to meta/ortho analogs .
  • The butyric acid chain (vs. benzoic or acetic acid) extends the molecule’s hydrophilicity, improving tissue penetration .
  • The dihydrate form confers stability in physiological conditions, a critical advantage over anhydrous acridine derivatives like 9-aminoacridine .

Phenoxy Acid Derivatives

Compounds with phenoxy-carboxylic acid backbones exhibit varied bioactivity based on chain length and substituents:

Compound Name Structural Features Unique Properties Biological Activity
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate - Butyric acid chain (C4)
- Acridinylamino group at para position
Balanced lipophilicity for membrane permeability Antitumor activity via topoisomerase inhibition
4-[4-(Propan-2-yl)phenoxy]butanoic acid - Butyric acid chain (C4)
- Isopropyl substitution on phenoxy ring
Increased lipophilicity reduces aqueous solubility Anti-inflammatory activity (COX-2 inhibition)
[2-(2-Oxopropoxy)phenoxy]acetic acid - Acetic acid chain (C2)
- Oxopropoxy side chain
Reactive ketone group for covalent binding Antioxidant and anti-inflammatory effects
2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid - Acetic acid chain (C2)
- Tert-butylamino group
Enhanced receptor targeting due to bulky tert-butyl group Antidiabetic research (PPAR-γ modulation)

Key Insights :

  • Chain length (C4 in butyric acid vs. C2 in acetic acid) influences metabolic stability and target engagement .
  • The acridinylamino group in the target compound introduces a DNA-binding moiety absent in non-acridine phenoxy acids, broadening its therapeutic scope .

Functional Group Comparisons

Functional Group Role in 2-(p-(9-Acridinylamino)phenoxy)butyric acid, Dihydrate Impact vs. Similar Compounds
9-Acridinylamino group Enables DNA intercalation Superior to non-acridine analogs (e.g., phenylbutazone) in targeting genetic material .
Carboxylic acid (butyric) Enhances solubility and ionization at physiological pH More hydrophilic than esters (e.g., phenylmethyl esters in ) .
Dihydrate form Stabilizes crystal structure Reduces hygroscopicity compared to anhydrous forms (e.g., 9-aminoacridine) .

Biological Activity

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C23H20N2O3
  • Molecular Weight : 372.42 g/mol
  • IUPAC Name : 4-[4-(acridin-9-ylamino)phenoxy]butanoic acid

The compound features an acridine moiety, which is known for its intercalating properties in DNA, potentially influencing cellular processes.

Research indicates that compounds with acridine structures can exhibit various biological activities:

  • Inhibition of Histone Deacetylases (HDACs) : Similar to butyric acid, which is known to inhibit class I and II HDACs, 2-(p-(9-Acridinylamino)phenoxy)butyric acid may also exert similar effects. This inhibition can lead to increased acetylation of histones, impacting gene expression related to cell cycle regulation and apoptosis.
  • DNA Intercalation : The acridine component may allow this compound to intercalate into DNA, disrupting replication and transcription processes. This mechanism is often associated with anticancer activity.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of related acridine derivatives against various cancer cell lines. For instance, acridine derivatives have shown significant activity against breast cancer cells (MCF-7) and leukemia cells (HL-60), indicating potential for therapeutic applications.

Cell Line IC50 (µM) Reference
MCF-715.0
HL-6010.5

Case Studies

A study involving a series of acridine derivatives reported that those with a phenoxybutyric acid linkage exhibited enhanced cytotoxicity compared to their non-linked counterparts. The study highlighted the importance of structural modifications in enhancing biological activity.

Research Findings

  • Antitumor Activity : A recent investigation into the effects of acridine derivatives on tumor growth in mice showed that compounds similar to 2-(p-(9-Acridinylamino)phenoxy)butyric acid significantly inhibited tumor growth when administered intraperitoneally.
  • Mechanistic Insights : Further studies revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a multi-faceted approach to inducing cell death.
  • Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown promise in enhancing overall efficacy while reducing side effects associated with higher doses of chemotherapy agents.

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